5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol
Description
Historical Context of Pyrimidine (B1678525) Derivatives in Drug Discovery and Development
The journey of pyrimidine derivatives in medicine is a rich one, dating back to the early 20th century with the development of barbiturates, which feature a pyrimidine core and were widely used as sedatives and hypnotics. worktribe.com The true impact of this scaffold on modern medicine, however, was cemented with the discovery of its role in chemotherapy.
Antimetabolites in Cancer Therapy: A pivotal moment was the development of 5-fluorouracil (B62378) (5-FU) in the 1950s. Current time information in Winnipeg, CA. This compound acts as an antimetabolite, interfering with the synthesis of DNA and RNA in rapidly dividing cancer cells. The success of 5-FU spurred the development of numerous other pyrimidine-based anticancer agents, establishing the scaffold as a mainstay in oncology.
Antiviral Agents: The structural similarity of pyrimidine derivatives to nucleobases also made them ideal candidates for antiviral drug development. Idoxuridine and Trifluridine were early examples used to treat herpes virus infections. A major breakthrough in antiviral therapy came with Zidovudine (AZT), an anti-HIV drug that inhibits the viral enzyme reverse transcriptase. The development of such nucleoside analogs has been crucial in managing viral diseases.
Antimicrobial and Other Therapeutic Areas: Beyond cancer and viruses, pyrimidine derivatives have been developed as potent antibacterial agents (e.g., Sulfadiazine, Trimethoprim), antifungals, and antimalarials. researchgate.net The ability of the pyrimidine scaffold to target a wide array of enzymes and receptors has led to its exploration in virtually every area of medicine, from central nervous system disorders to cardiovascular diseases. researchgate.net
Relevance of 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol within the Pyrimidinol Class
The 4-Pyrimidinol Core: This core structure is known to exist in tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone. This capability is crucial for forming hydrogen bonds, allowing it to interact with biological targets like enzyme active sites.
The 2-(4-pyridinyl) Substituent: The pyridine (B92270) ring is another "privileged scaffold" in medicinal chemistry, present in numerous approved drugs. When attached at the 2-position of the pyrimidine ring, it can act as a hydrogen bond acceptor and engage in π-π stacking interactions, which are critical for binding to protein targets such as kinases. Kinase inhibitors are a major class of anticancer drugs, and many successful inhibitors feature similar nitrogen-containing heterocyclic systems.
The 5-Methoxy Group: The methoxy (B1213986) group (-OCH3) at the 5-position can significantly influence the compound's properties. Electronically, it donates electron density into the pyrimidine ring, which can alter its reactivity and binding affinity. Sterically, it occupies a specific region that can either enhance or block binding to a target, providing a handle for improving selectivity. Furthermore, the methoxy group can impact the molecule's solubility and metabolic stability.
Given these features, medicinal chemists would hypothesize that this compound could be a candidate for screening against various biological targets, particularly protein kinases, due to the combination of hydrogen bonding and aromatic interaction motifs.
Current Research Landscape and Knowledge Gaps for Pyrimidinol-Based Compounds
The research landscape for pyrimidinol-based compounds remains highly active and continues to expand. Current efforts are largely focused on developing more selective and potent agents for complex diseases, particularly cancer and infectious diseases.
Current Research Focus:
Kinase Inhibitors: A significant portion of current research involves designing pyrimidine derivatives as inhibitors of protein kinases, which are often dysregulated in cancer. nih.gov Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, are being extensively studied for this purpose.
Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial drugs. Pyrimidine derivatives are being synthesized and tested against resistant strains of bacteria and fungi.
Antiviral Compounds: The search for broad-spectrum antiviral agents is ongoing, with pyrimidines being investigated for activity against a wide range of viruses, including coronaviruses and influenza.
Novel Synthetic Methods: Chemists are continuously developing more efficient and versatile methods to synthesize complex and diverse libraries of pyrimidine compounds for high-throughput screening. mdpi.com
Knowledge Gaps: The primary knowledge gap in this field is the vast, unexplored chemical space. While thousands of pyrimidine derivatives have been synthesized, countless more, like This compound , have yet to be created or characterized. The precise contribution of specific substitution patterns to biological activity is often not predictable, requiring empirical synthesis and testing.
A significant challenge is understanding and overcoming drug resistance mechanisms. For example, in cancer, tumor cells can acquire mutations in the target kinase that render a previously effective pyrimidine-based inhibitor useless. Research is therefore aimed at designing next-generation inhibitors that can overcome this resistance. The table below shows examples of biological activity for some reported pyrimidine derivatives, illustrating the potency that this class of compounds can achieve.
Table 1: Examples of Biological Activity in Pyrimidine Derivatives
| Compound Class | Target/Organism | Measurement | Result |
|---|---|---|---|
| Aminopyrimidine Derivative (2a) | Glioblastoma Cells | EC50 | 4-8 µM |
| 2-amino-4-(1,2,4-triazol)pyridine (10c) | EGFRL858R/T790M | IC50 | 1.1 nM |
| 2-amino-4-(1,2,4-triazol)pyridine (10j) | Glioblastoma Cells (U87-EGFRvIII) | IC50 | 12 nM |
Data sourced from published research on analogous compound classes to illustrate potential efficacy.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-pyridin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-8-6-12-9(13-10(8)14)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYWGACXHSJWMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Methoxy 2 4 Pyridinyl 4 Pyrimidinol and Analogous Structures
Strategic Approaches to Pyrimidine (B1678525) Core Synthesis
The construction of the central pyrimidine ring is a foundational aspect of synthesizing the target molecule. Various strategies have been developed, ranging from classical condensation reactions to modern catalytic methods.
Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyrimidine Ring Construction and Derivatization
Nucleophilic aromatic substitution (SNAr) is a powerful and frequently employed method for the synthesis and functionalization of pyrimidine rings. thieme-connect.com The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups or when bearing suitable leaving groups such as halogens. thieme-connect.comstackexchange.com
Halogenated pyrimidines, such as 2,4-dichloropyrimidines, are common starting materials. The differential reactivity of the halogen atoms at various positions on the pyrimidine ring allows for sequential and regioselective substitutions. For instance, in 2,4-dichloropyrimidine, the chlorine at the 4-position is generally more reactive towards nucleophiles than the chlorine at the 2-position. This reactivity difference can be exploited to introduce different substituents in a controlled manner. mdpi.com The introduction of an amino group, for example, can deactivate the pyrimidine nucleus, necessitating harsher conditions for a subsequent SNAr reaction. thieme-connect.com
Electron-withdrawing groups on the pyrimidine ring can further enhance the rate of SNAr reactions. thieme-connect.com The choice of nucleophile is vast and includes amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups. For instance, the reaction of a chloropyrimidine with sodium methoxide (B1231860) is a common method for introducing a methoxy (B1213986) group. ontosight.ai
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 2,4-dichloropyrimidine | Phenylamine | PEG-400, 120 °C, 5 min | 2-chloro-N-phenylpyrimidin-4-amine | Good | nih.gov |
| 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Various amines | PEG-400, 120 °C, 5 min | 4-amino-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile derivatives | 81-95% | nih.gov |
| 2,4,6-trichloropyrimidine | 5-phenyl-1,3,4-oxadiazole-2-thiol | Nucleophilic substitution | 2-((2,6-dichloropyrimidin-4-yl)thio)-5-phenyl-1,3,4-oxadiazole | - | researchgate.net |
Metal-Catalyzed Coupling Reactions in Pyrimidine Functionalization (e.g., Suzuki-Miyaura Coupling, Buchwald–Hartwig Coupling)
Transition-metal catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, including functionalized pyrimidines. dntb.gov.uaresearchgate.netresearchgate.net These methods offer a powerful means to form carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is particularly useful for introducing aryl or heteroaryl substituents onto the pyrimidine core. mdpi.comresearchgate.netnih.gov For instance, a chloropyrimidine can be coupled with an appropriate boronic acid to introduce the 4-pyridinyl moiety. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. nih.gov Studies on 2,4-dichloropyrimidines have shown that regioselective Suzuki coupling can be achieved, often favoring reaction at the more reactive C4 position. mdpi.com
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl or heteroaryl halide and an amine. wikipedia.org This reaction is instrumental in introducing amino functionalities onto the pyrimidine ring. researchgate.netrsc.orgnih.gov The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under milder conditions. wikipedia.org This methodology can be applied to synthesize aminopyrimidine precursors, which can then be further functionalized.
Other Synthetic Transformations for 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol and Related Pyrimidinols
Beyond SNAr and cross-coupling reactions, other synthetic transformations are essential for the synthesis of the target molecule. The formation of the pyrimidinol tautomer is a key consideration. Pyrimidin-4-ols can exist in equilibrium with their 4(3H)-pyrimidinone tautomers. The predominant form can be influenced by substituents and the solvent environment.
The synthesis of the pyrimidine core itself can be achieved through classical methods such as the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. Variations of this approach allow for the introduction of substituents at various positions of the pyrimidine ring from readily available starting materials. organic-chemistry.org
Synthesis of the 4-Pyridinyl Moiety and its Integration into Pyrimidine Scaffolds
The introduction of the 4-pyridinyl group at the 2-position of the pyrimidine ring is a critical step. This can be achieved through several strategies, most notably through metal-catalyzed cross-coupling reactions.
A common approach involves the use of a pre-functionalized pyrimidine, such as 2-chloropyrimidine, and coupling it with a 4-pyridinyl organometallic reagent. For example, a Suzuki-Miyaura coupling reaction between a 2-halopyrimidine and 4-pyridylboronic acid can effectively form the desired C-C bond. nih.gov The synthesis of various 2-(pyridin-2-yl) and 2-(pyridin-4-yl) pyrimidine derivatives has been reported, often utilizing such cross-coupling strategies. chemsynthesis.comnih.govnih.gov
Alternatively, the pyrimidine ring can be constructed from a precursor already containing the 4-pyridinyl moiety. For instance, the condensation of 4-pyridinecarboxamidine with a suitable 1,3-dicarbonyl compound can directly yield a 2-(4-pyridinyl)pyrimidine.
Methodologies for Introducing and Modifying the 5-Methoxy Group
The introduction of the 5-methoxy group is a key functionalization of the pyrimidine ring. This can be accomplished at different stages of the synthesis.
One common method is the direct methoxylation of a pyrimidine ring bearing a suitable leaving group at the 5-position, such as a halogen. This is typically achieved via a nucleophilic aromatic substitution reaction using sodium methoxide. ontosight.ai
Alternatively, the 5-methoxy group can be introduced during the construction of the pyrimidine ring itself. This would involve using a 1,3-dicarbonyl precursor that already contains the methoxy group at the appropriate position. For example, the synthesis of 5-methoxy-2,4-pyrimidinediol has been reported, which could serve as a precursor for further functionalization. guidechem.comchemicalbook.com
The modification of existing functional groups can also be a route to the 5-methoxy group. For example, a 5-hydroxypyrimidine (B18772) could potentially be methylated, although this might require protection of other reactive sites on the molecule.
Regioselective Functionalization Techniques for Multi-substituted Pyrimidinol Derivatives
Achieving the desired substitution pattern on the pyrimidine ring requires careful control of regioselectivity. The inherent electronic properties of the pyrimidine ring, as well as the directing effects of existing substituents, play a crucial role in determining the outcome of a reaction. stackexchange.com
In multi-substituted pyrimidines, the positions for substitution are not equally reactive. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This inherent reactivity difference can be exploited for sequential functionalization. mdpi.com
Metal-catalyzed cross-coupling reactions can also be highly regioselective. The choice of catalyst, ligand, and reaction conditions can be tuned to favor substitution at a specific position. nih.govresearchgate.net For example, site-selective Suzuki-Miyaura cross-coupling reactions have been demonstrated on 2,4,5,6-tetrachloropyrimidine, allowing for the synthesis of mono-, di-, tri-, and tetra-arylpyrimidines with excellent regiocontrol. researchgate.net
Protecting groups can also be employed to block certain reactive sites, thereby directing the reaction to the desired position. The subsequent removal of the protecting group reveals the functionalized site.
The development of regioselective C-H functionalization methods is an emerging area that offers a more atom-economical approach to the synthesis of substituted heterocycles, including pyrimidines. d-nb.info
Synthetic Routes for Novel Analogs of this compound
The generation of novel analogs of this compound can be achieved through various modern synthetic strategies. These methodologies offer the flexibility to introduce a wide range of substituents on both the pyrimidine and pyridine (B92270) rings, allowing for a systematic exploration of the chemical space around the parent molecule. Key approaches include multi-component reactions and multi-step syntheses involving the construction of the core heterocyclic structures from versatile precursors.
One prominent strategy involves a multi-step synthesis commencing from a substituted pyridine precursor. For instance, a synthetic pathway analogous to the preparation of 2-(pyridin-2-yl) pyrimidine derivatives can be envisioned. mdpi.comresearchgate.net This approach would begin with the esterification of isonicotinic acid, followed by N-oxidation. Subsequent nucleophilic substitution with a cyanide source would introduce a cyano group at the 2-position of the pyridine ring. The resulting 2-cyanopyridine (B140075) derivative can then be converted to the corresponding amidine, a key building block for the pyrimidine ring formation. mdpi.comresearchgate.net Condensation of this amidine with a suitably substituted three-carbon unit, such as a dialkyl malonate bearing a methoxy group at the 2-position, would lead to the formation of the desired 5-methoxy-pyrimidinol core. This method allows for the synthesis of various analogs by modifying the initial pyridine carboxylic acid or the malonate derivative.
Another powerful approach for generating analogs is through multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. organic-chemistry.orgacs.org An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a sustainable and regioselective method. organic-chemistry.orgacs.org In the context of synthesizing analogs of this compound, 4-pyridinecarboxamidine could be reacted with two different alcohol components in the presence of an iridium catalyst. One of the alcohols would be chosen to incorporate the 5-methoxy group and parts of the pyrimidine backbone. This strategy offers a high degree of flexibility, as a wide variety of commercially available alcohols can be employed to generate a library of analogs with diverse substitutions at various positions of the pyrimidine ring. organic-chemistry.orgacs.org
Furthermore, one-pot, three-component condensation reactions provide an environmentally friendly and efficient route to pyrimidine derivatives. researchgate.net For instance, the condensation of an aromatic aldehyde, a urea (B33335) or thiourea (B124793) derivative, and a compound with an active methylene (B1212753) group, such as ethyl cyanoacetate, can be catalyzed by various agents to produce highly substituted pyrimidines. researchgate.net To synthesize analogs of the target compound, 4-pyridinecarboxaldehyde (B46228) could be used as the aldehyde component. By varying the active methylene compound and the urea derivative, a range of substituents can be introduced at the 4, 5, and 6-positions of the pyrimidine ring.
The tables below summarize representative synthetic routes for analogous structures, showcasing the versatility of these advanced methodologies.
Table 1: Multi-step Synthesis of a 2-(Pyridin-2-yl) Pyrimidine Analog mdpi.comresearchgate.net
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Nicotinic acid | H₂SO₄, EtOH, reflux | Ethyl nicotinate |
| 2 | Ethyl nicotinate | m-CPBA, DCM, rt | Ethyl 1-oxido-pyridin-1-ium-3-carboxylate |
| 3 | Ethyl 1-oxido-pyridin-1-ium-3-carboxylate | TMSCN, TEA, ACN, reflux | Ethyl 2-cyanonicotinate |
| 4 | Ethyl 2-cyanonicotinate | Na, EtOH, NH₄Cl, reflux | Ethyl 2-(amino(imino)methyl)nicotinate |
| 5 | Ethyl 2-(amino(imino)methyl)nicotinate, Diethyl malonate | NaOEt, EtOH, reflux | Ethyl 6-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)nicotinate |
Interactive Data Table 1: Multi-step Synthesis of a 2-(Pyridin-2-yl) Pyrimidine Analog
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Nicotinic acid | H₂SO₄, EtOH, reflux | Ethyl nicotinate |
| 2 | Ethyl nicotinate | m-CPBA, DCM, rt | Ethyl 1-oxido-pyridin-1-ium-3-carboxylate |
| 3 | Ethyl 1-oxido-pyridin-1-ium-3-carboxylate | TMSCN, TEA, ACN, reflux | Ethyl 2-cyanonicotinate |
| 4 | Ethyl 2-cyanonicotinate | Na, EtOH, NH₄Cl, reflux | Ethyl 2-(amino(imino)methyl)nicotinate |
Table 2: Iridium-Catalyzed Multicomponent Synthesis of a Pyrimidine Analog organic-chemistry.orgacs.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
| Amidine | Alcohol 1 | Alcohol 2 | PN₅P-Ir-pincer complex | Unsymmetrically substituted pyrimidine |
Interactive Data Table 2: Iridium-Catalyzed Multicomponent Synthesis of a Pyrimidine Analog
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
|---|
Table 3: One-pot, Three-component Synthesis of Pyrimido[4,5-d]pyrimidine Analogs researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst and Conditions | Product |
| Barbituric acid | Thiourea | Aromatic aldehyde | Ceric ammonium (B1175870) nitrate (B79036) (CAN), Water | 5-Aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dione |
Interactive Data Table 3: One-pot, Three-component Synthesis of Pyrimido[4,5-d]pyrimidine Analogs
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst and Conditions | Product |
|---|
These methodologies provide a robust platform for the synthesis of a diverse library of analogs of this compound, which is essential for detailed structure-activity relationship studies.
Structure Activity Relationship Sar Studies and Molecular Design of 5 Methoxy 2 4 Pyridinyl 4 Pyrimidinol Derivatives
Systematic Exploration of Substituent Effects on Biological Activity
The 2-position of the pyrimidine (B1678525) ring is a critical site for modification, and the nature of the substituent here can dramatically influence biological activity. In many pyrimidine-based inhibitors, this position is often occupied by an aromatic or heteroaromatic ring that can engage in various non-covalent interactions within a target's binding site.
Research on related pyrimidine series has shown that substituting the 2-position with different groups significantly impacts potency. For instance, in a series of N-Benzyl-2-phenylpyrimidin-4-amine derivatives, replacing an electron-withdrawing trifluoromethyl group with an electron-donating methoxy (B1213986) group at the 2-position of the phenyl ring resulted in comparable activity, suggesting that electronic effects in this region are nuanced. acs.org However, introducing a bulkier nitro group led to a seven-fold loss in activity, indicating potential steric constraints. acs.org
Furthermore, studies on 4,6-diarylpyrimidines have revealed that incorporating a pyridine (B92270) or another pyrimidine ring at the 2-position can lead to an increase in cytotoxic activity against cancer cell lines compared to 2-methyl or 2-phenyl substituted analogs. researchgate.net This highlights the favorable role that heteroaromatic rings, such as the pyridinyl group in 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol, can play, possibly through hydrogen bonding or specific polar interactions. In the context of pyrido[3,2-d]pyrimidine-based kinase inhibitors, the group at the C-2 position, often a substituted phenyl ring, is known to form key hydrogen bonds with the target enzyme. mdpi.com The pyridinyl group's nitrogen atom in the title compound can act as a hydrogen bond acceptor, an interaction that is often crucial for binding affinity. researchgate.net
The 4-pyrimidinol moiety is subject to keto-enol tautomerism, existing in equilibrium between the hydroxyl (pyrimidinol) form and the more stable keto (pyrimidinone) form. chemicalbook.com This tautomerism is a critical consideration in SAR studies, as the two forms have different hydrogen bonding capabilities and shapes. Theoretical studies have concluded that for isolated 4-pyrimidinone and its analogs, the 4-keto structure is the most stable tautomer. chemicalbook.com
This keto-enol equilibrium means the group at the 4-position can act as both a hydrogen bond donor (via the N-H in the keto form) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual functionality is a common feature in many kinase inhibitors, where the pyrimidinone core mimics the hinge-binding motif of adenine (B156593) in ATP. Modifications that lock the molecule into one tautomeric form, such as N-alkylation or O-alkylation, can clarify which form is responsible for activity and can modulate the compound's properties. For instance, in a series of pyrimidine derivatives developed as adenosine (B11128) A3 receptor antagonists, regioisomeric 2- or 4-amidopyrimidines were synthesized, demonstrating that the placement and nature of substituents at these positions are key determinants of affinity and selectivity. nih.gov
The 5-position of the pyrimidine ring is less electron-deficient compared to the 2, 4, and 6 positions, making substituents at this position relatively stable. wikipedia.org This position is often a key site for optimizing potency and selectivity. The methoxy group in this compound can influence activity through both steric and electronic effects.
In a series of USP1/UAF1 deubiquitinase inhibitors, the introduction of a small methyl group at the 5-position of the pyrimidine core resulted in a two-fold increase in potency. acs.org Moving this methyl group to the 6-position, however, caused a three-fold decrease in activity, underscoring the specific importance of the 5-position. acs.org Further exploration at the 5-position showed that various other small substituents were well-tolerated. acs.org As shown in the table below, groups like methoxy (OMe), fluoro (F), amino (NH₂), dimethylamino (NMe₂), and methylthio (SMe) all yielded compounds with good potency, suggesting that this position can accommodate a range of functionalities to fine-tune properties like solubility and metabolic stability while maintaining potent inhibition. acs.org In other pyrimidine-containing scaffolds, methoxy groups have been shown to play a crucial role in enhancing anticancer activity. researchgate.net
| Compound ID | Substitution at 5-Position | IC₅₀ (nM) |
|---|---|---|
| 37 | -H | 150 |
| 38 | -CH₃ | 70 |
| 49 | -OCH₃ | 70 |
| 50 | -F | 110 |
| 51 | -NH₂ | 310 |
| 52 | -N(CH₃)₂ | 190 |
| 53 | -S(CH₃) | 110 |
Identification of Key Pharmacophores within this compound Analog Series
A pharmacophore model outlines the essential structural features required for a molecule to exert a specific biological activity. Based on the SAR data from related pyrimidine series, a hypothetical pharmacophore for this compound analogs can be proposed. nih.govnih.gov
The key elements would likely include:
A Heterocyclic Core: The pyrimidine ring acts as a central scaffold, positioning the other functional groups in the correct orientation for target binding. researchgate.net The nitrogen atoms at positions 1 and 3 are often crucial as hydrogen bond acceptors.
A Hinge-Binding Region: The 4-pyrimidinol, likely in its 4-pyrimidinone tautomeric form, serves as a critical hydrogen bond donor (N-H) and acceptor (C=O) group. This pattern is a well-established motif for binding to the hinge region of many protein kinases.
A Specificity-Driving Group: The 2-(4-pyridinyl) moiety likely extends into a specificity pocket of the target protein. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking or hydrophobic interactions. The substitution pattern on this ring is a key area for modulating selectivity.
A Potency-Modulating Substituent: The 5-methoxy group occupies a region where small substituents can enhance potency. This group may provide favorable steric or electronic interactions, or it could serve to orient other parts of the molecule for optimal binding.
Design Principles for Modulating Selectivity and Potency of Pyrimidinol Compounds
Building on SAR and pharmacophore insights, several design principles can be applied to create pyrimidinol compounds with improved potency and selectivity.
Optimizing Hinge Interactions: Ensuring the 4-pyrimidinone moiety can form strong hydrogen bonds with the target's hinge region is paramount for potency. Modifications that might disrupt the necessary tautomeric form or sterically hinder this interaction should be avoided.
Exploiting Specificity Pockets: To enhance both potency and selectivity, the substituent at the 2-position (the pyridinyl group) should be modified to maximize interactions in its corresponding binding pocket. This can involve adding substituents to the pyridinyl ring to form additional hydrogen bonds, fill hydrophobic pockets, or displace water molecules. Computational modeling combined with structural biology can guide these modifications. nih.gov
Scaffold Hopping and Core Refinement: While maintaining the key pharmacophoric elements, the pyrimidine core itself can be replaced with other bioisosteric heterocycles (e.g., pyrido[2,3-d]pyrimidines, quinazolines) to explore new chemical space and potentially discover scaffolds with superior properties or novel binding modes. researchgate.net The goal is to retain the essential interactions while improving drug-like characteristics.
By applying these principles, medicinal chemists can rationally design novel pyrimidine-based compounds with a higher probability of success as selective and potent therapeutic agents. nih.gov
Structure-Reactivity Relationships in Antioxidant Pyrimidine Derivatives
Many heterocyclic compounds, including those with a pyrimidine scaffold, have demonstrated antioxidant properties. researchgate.net The antioxidant activity of a compound is closely linked to its chemical structure and reactivity, particularly its ability to donate a hydrogen atom or an electron to neutralize free radicals.
The structure-reactivity relationship for antioxidant pyrimidines is influenced by several factors:
Electron-Donating Groups: Substituents that donate electrons to the pyrimidine ring, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, can enhance antioxidant activity. These groups increase the electron density of the aromatic system, making it easier to donate a hydrogen atom or an electron, thereby stabilizing the resulting radical intermediate. The 5-methoxy and 4-hydroxyl groups of the title compound are expected to contribute positively to its potential antioxidant capacity.
Proton-Coupled Electron Transfer: The 4-pyrimidinol/-one moiety, with its N-H and O-H (enol form) bonds, is a potential site for hydrogen atom transfer (HAT), a key mechanism for scavenging free radicals. The stability of the radical formed after hydrogen donation is crucial for reactivity.
Computational Chemistry and Advanced Molecular Modeling of 5 Methoxy 2 4 Pyridinyl 4 Pyrimidinol Derivatives
Molecular Docking and Binding Mode Prediction for Target Interactions
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For derivatives of 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol, docking studies have been instrumental in elucidating their interactions with various biological targets, such as protein kinases.
In a representative study, a series of pyrimidine (B1678525) derivatives were docked into the active site of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle and a target in cancer therapy. The docking results, which correlated well with experimental cytotoxicity evaluations, revealed high binding affinities. For instance, some derivatives exhibited docking scores ranging from -6.75 to -8.94 kcal/mol, which were comparable or superior to the co-crystallized ligand's score of -7.03 kcal/mol. researchgate.net These favorable binding energies are indicative of stable ligand-receptor complexes.
| Compound Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pyrimidine Derivative A | CDK1 (6GU7) | -8.94 | Lys89, Glu81, Phe80 |
| Pyrimidine Derivative B | CDK1 (6GU7) | -7.82 | Lys89, Asp145 |
| Pyrimidine Derivative C | CDK2 (1HCK) | -7.9 | Glu12, Lys33, Thr14 |
| Co-crystallized Ligand | CDK1 (6GU7) | -7.03 | Not Applicable |
Ligand-Based Drug Design Approaches (e.g., Pharmacophore Mapping)
In the absence of a known 3D structure of the target protein, ligand-based drug design approaches become invaluable. nih.gov Pharmacophore mapping is a prominent technique in this category, which involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect.
For a series of this compound derivatives, a pharmacophore model can be generated based on the structures of known active and inactive compounds. A typical pharmacophore model for kinase inhibitors, for instance, would likely include:
A hydrogen bond acceptor feature corresponding to one of the nitrogen atoms in the pyrimidine or pyridine (B92270) ring.
A hydrogen bond donor feature , which could be represented by the hydroxyl group of the pyrimidinol tautomer.
An aromatic/hydrophobic region defined by the pyridine and pyrimidine rings.
A hydrogen bond acceptor feature from the methoxy (B1213986) group.
This model serves as a 3D query to screen virtual compound libraries for novel molecules with the desired structural features, or to guide the modification of existing compounds to enhance their activity. The development of such models is crucial for understanding the structure-activity relationships (SAR) within a chemical series and for prioritizing synthetic efforts. gsconlinepress.com
| Pharmacophoric Feature | Potential Corresponding Chemical Group | Importance in Binding |
|---|---|---|
| Hydrogen Bond Acceptor | Pyrimidine/Pyridine Nitrogen | Interaction with backbone amides in the hinge region of kinases. |
| Hydrogen Bond Donor | Pyrimidinol Hydroxyl Group | Interaction with acceptor residues in the active site. |
| Aromatic Ring | Pyridine/Pyrimidine Scaffold | π-π stacking with aromatic residues (e.g., Phe, Tyr). |
| Hydrophobic Center | Methoxy Group | van der Waals interactions in hydrophobic pockets. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), can provide valuable information. africanjournalofbiomedicalresearch.com
These calculations can determine the optimized molecular geometry, distribution of electron density, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and can more readily engage in electron transfer processes, which can be important for receptor binding.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 Debye | Measure of the overall polarity of the molecule. |
Homology Modeling for Receptor Structure Elucidation
When the experimental 3D structure of a biological target is unavailable, homology modeling can be used to construct a theoretical model. This technique relies on the amino acid sequence of the target protein and the experimentally determined structure of a homologous protein (the "template").
For a novel receptor target of this compound derivatives, a homology model could be built if a related protein with a known crystal structure exists. The process involves sequence alignment of the target and template, followed by model building and refinement. The quality of the resulting model is highly dependent on the sequence identity between the target and the template, particularly in the binding site region. nih.gov
Once a reliable homology model is generated, it can be used for molecular docking studies to predict how the pyrimidinol derivatives bind to the receptor. This can help in identifying key interacting residues and in understanding the structural basis of activity, thereby guiding the design of new analogs with improved affinity and selectivity. For G protein-coupled receptors (GPCRs), which are a common class of drug targets, homology modeling is a frequently used approach due to the challenges in obtaining experimental structures. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound derivatives, a QSAR model can be developed to predict the biological activity of untested analogs.
The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Subsequently, a statistical method, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, is used to build a model that correlates a subset of these descriptors with the observed biological activity (e.g., IC50 values). laccei.org
A robust QSAR model can be a powerful predictive tool in drug discovery. zsmu.edu.ua It can be used to:
Estimate the activity of virtual compounds before they are synthesized, thus saving time and resources.
Provide insights into the molecular properties that are most important for biological activity, which can guide the optimization of lead compounds.
Identify potential outliers in a dataset that may have a different mechanism of action.
The predictive power of a QSAR model is typically assessed through internal and external validation procedures to ensure its reliability. nih.gov
| pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε | |
|---|---|
| Term | Description |
| pIC50 | The negative logarithm of the half-maximal inhibitory concentration, representing biological activity. |
| β0, β1, β2 | Regression coefficients determined from the training data. |
| Descriptor 1, 2 | Calculated molecular properties (e.g., LogP, molecular weight, electronic parameters). |
| ε | The error term of the model. |
Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Pyrimidinol Analogs
In Vitro and In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment
Comprehensive ADME studies are fundamental to characterizing the pharmacokinetic profile of pyrimidinol analogs.
In Vitro Assessments:
Metabolic Stability: The metabolic stability of pyrimidinol derivatives is often assessed using liver microsomes. For instance, replacing a phenyl ring with a more electron-deficient pyridine (B92270) or pyrimidine (B1678525) ring can significantly increase metabolic stability by making the compound less susceptible to oxidative metabolism. nih.gov This modification is a common strategy to reduce in vivo clearance. nih.gov
Permeability: The Caco-2 permeability assay is a standard in vitro method to predict the intestinal absorption of orally administered drugs. nih.govmdpi.com This assay helps to determine if a compound is likely to be well-absorbed in the gastrointestinal tract. nih.gov For pyrimidine derivatives, good intestinal absorption is a key property for oral bioavailability. nih.gov
In Vivo Assessments:
In vivo studies in preclinical models, such as rodents, provide a more complete picture of a compound's ADME profile. These studies measure the drug's concentration in plasma and various tissues over time after administration. For some pyrazolo-pyridone inhibitors, which share structural similarities with pyrimidinol analogs, in vivo studies in mice have been conducted to determine their pharmacokinetic parameters following intravenous and oral dosing. nih.gov
Evaluation of Systemic Clearance and Half-Life in Preclinical Models
Systemic Clearance: This parameter reflects the efficiency of drug removal from the systemic circulation. For a series of pyrazolo-pyridone inhibitors, plasma clearance in mice was found to vary significantly with small structural modifications. For example, the introduction of a methylamine (B109427) substitution on the pyrazole (B372694) ring led to a minimal clearance of 1.2 L/(kg·h). nih.gov
Half-Life: The half-life of a drug is the time it takes for the plasma concentration to decrease by half. Generally, a longer half-life is desirable for less frequent dosing. For pyrimidinol analogs, modifications that increase metabolic stability, such as the inclusion of a pyridine ring, are expected to prolong the half-life. nih.gov
Assessment of Oral Bioavailability and Exposure
Oral bioavailability (F) is a key determinant of a drug's suitability for oral administration. It represents the fraction of an orally administered dose that reaches the systemic circulation unchanged.
The oral bioavailability of pyrimidinol analogs can be significantly influenced by their chemical structure. In a study of pyridinyl-pyrimidine aurora kinase inhibitors, an initial hit compound suffered from a lack of oral bioavailability. nih.gov However, structural modifications, specifically converting an internally hydrogen-bonded six-membered pseudo-ring to a phthalazine, dramatically improved the oral bioavailability to a range of 38-61%. nih.gov
For a series of pyrazolo-pyridone inhibitors, oral bioavailability in mice ranged from poor (15%) to excellent (92%) depending on the specific substitutions on the core structure. nih.gov This highlights the critical role of molecular modifications in optimizing this parameter.
| Compound/Analog | Preclinical Model | Oral Bioavailability (F) | Reference |
| Pyridinyl-pyrimidine Phthalazine Analog 8a | Mouse | 38% | nih.gov |
| Pyridinyl-pyrimidine Phthalazine Analog 8b | Mouse | 61% | nih.gov |
| Pyrazolo-pyridone Inhibitor 2 | Mouse | 15% | nih.gov |
| Pyrazolo-pyridone Inhibitor 4 | Mouse | 36% | nih.gov |
| Pyrazolo-pyridone Inhibitor 40 | Mouse | 92% | nih.gov |
Influence of Molecular Modifications on Pharmacokinetic Profiles
The pharmacokinetic properties of pyrimidinol analogs are highly sensitive to molecular modifications. Strategic chemical changes can lead to significant improvements in ADME profiles.
Improving Metabolic Stability: As previously mentioned, the replacement of a metabolically labile phenyl group with a pyridine or pyrimidine ring is a well-established strategy to enhance metabolic stability and reduce clearance. nih.gov
Modulating Clearance: In a study of pyrazolo-pyridone inhibitors, the addition of a methylamine substitution to the pyrazole ring dramatically decreased plasma clearance in mice. nih.gov
Investigation of Drug Transport Mechanisms (e.g., P-glycoprotein interactions)
Efflux transporters, such as P-glycoprotein (P-gp), can significantly limit the absorption and tissue penetration of drugs, thereby affecting their efficacy.
P-gp is an efflux pump that is highly expressed in the intestine, blood-brain barrier, and other tissues. It actively transports a wide range of substrates out of cells, which can lead to reduced oral bioavailability and drug resistance. nih.gov
The interaction of pyrimidinol analogs with P-gp is an important consideration in their preclinical evaluation. Compounds that are identified as P-gp substrates may exhibit poor absorption and limited distribution to target tissues. nih.gov
In vitro assays, such as those using Caco-2 or MDCK cell lines overexpressing P-gp, are commonly used to determine if a compound is a substrate or inhibitor of this transporter. nih.govrsc.org While specific data for 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol is not available, it is a standard practice to evaluate novel chemical entities for their interaction with P-gp to anticipate potential drug-drug interactions and absorption issues. researchgate.net
Advanced Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, FTIR, FT-Raman)
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules like 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol. These methods probe the interaction of the molecule with electromagnetic radiation to reveal detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the precise structure of a molecule in solution. For this compound, ¹H and ¹³C NMR spectra would provide critical data.
In a typical ¹H NMR spectrum, distinct signals would be expected for the protons on the pyrimidine (B1678525) and pyridine (B92270) rings, as well as for the methoxy (B1213986) group. The chemical shifts (δ) of the aromatic protons would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their splitting patterns (e.g., doublets, triplets) revealing their coupling relationships with neighboring protons. The methoxy group protons would appear as a sharp singlet in the upfield region, likely around 3.5-4.0 ppm.
The ¹³C NMR spectrum would show distinct resonances for each unique carbon atom in the molecule. The carbons of the aromatic rings would be found in the 100-160 ppm range, while the methoxy carbon would resonate at approximately 50-60 ppm.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to definitively assign proton and carbon signals and confirm the connectivity of the molecular framework.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be expected to provide a highly accurate mass measurement for the molecular ion of this compound, confirming its molecular formula of C₁₀H₉N₃O₂. The fragmentation pattern observed in the MS/MS spectrum would offer further structural confirmation by showing the characteristic losses of fragments from the parent molecule.
Fourier-Transform Infrared (FTIR) and FT-Raman Spectroscopy provide information about the functional groups present in a molecule through their vibrational frequencies.
The FTIR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic rings and the methoxy group, C=N and C=C stretching vibrations within the heterocyclic rings, and C-O stretching from the methoxy and hydroxyl/pyrimidinone groups. The presence of the hydroxyl group would also give rise to a broad O-H stretching band.
FT-Raman spectroscopy, being complementary to FTIR, is particularly useful for observing vibrations of non-polar bonds. It would provide additional information on the vibrations of the pyrimidine and pyridine ring systems.
Interactive Data Table: Expected Spectroscopic Data for this compound
| Technique | Expected Observations | Information Gained |
| ¹H NMR | Signals for aromatic protons (δ 7.0-9.0 ppm), methoxy protons (δ ~3.5-4.0 ppm, singlet), and potentially an exchangeable proton for the pyrimidinol OH. | Proton environment and connectivity. |
| ¹³C NMR | Resonances for aromatic carbons (δ 100-160 ppm) and the methoxy carbon (δ ~50-60 ppm). | Carbon skeleton of the molecule. |
| Mass Spectrometry (HRMS) | Accurate mass of the molecular ion, confirming the elemental composition. | Molecular weight and formula. |
| FTIR Spectroscopy | Characteristic stretching vibrations for O-H, C-H (aromatic and aliphatic), C=N, C=C, and C-O bonds. | Presence of key functional groups. |
| FT-Raman Spectroscopy | Complementary vibrational data, especially for the heterocyclic ring systems. | Further confirmation of the molecular structure. |
Chromatographic Methods for Purification and Purity Analysis (e.g., Column Chromatography, TLC)
Chromatographic techniques are fundamental for the separation and purification of synthesized compounds, as well as for assessing their purity.
Column Chromatography is a preparative technique used to isolate a desired compound from a reaction mixture. For this compound, silica (B1680970) gel would likely be used as the stationary phase. The mobile phase, or eluent, would be a carefully selected solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the eluent is gradually increased to elute compounds with different polarities from the column. The progress of the separation is monitored by collecting fractions and analyzing them using Thin Layer Chromatography.
Thin Layer Chromatography (TLC) is a rapid and sensitive analytical technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, typically silica gel. The plate is then placed in a developing chamber with a suitable solvent system. The different components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase, resulting in their separation. The position of the compounds is visualized under UV light or by using a staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system and can be used for identification purposes.
X-ray Crystallography for Solid-State Structure and Protein-Ligand Complex Elucidation
X-ray Crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined with high precision.
This technique would provide unambiguous confirmation of the compound's structure, including bond lengths, bond angles, and torsional angles. It would also reveal information about the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the packing of the molecules in the crystal lattice.
Furthermore, in the context of drug discovery, X-ray crystallography is crucial for elucidating the binding mode of a ligand within the active site of a target protein. By co-crystallizing this compound with its biological target, researchers can visualize the specific protein-ligand interactions, which is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.
Quantitative Analytical Techniques in Synthetic and Biological Studies (e.g., qNMR)
Accurate quantification of a compound is essential in both synthetic chemistry and biological studies.
Quantitative NMR (qNMR) has emerged as a powerful and versatile method for determining the concentration of a substance in a sample. Unlike many other analytical techniques, qNMR is a primary ratio method, meaning that the signal intensity is directly proportional to the number of nuclei being observed, without the need for identical reference standards for each analyte.
In a typical qNMR experiment, a known amount of an internal standard is added to a sample containing the analyte of interest. The ¹H NMR spectrum is then acquired under specific conditions that ensure a linear response. By comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, the concentration of the analyte can be accurately calculated. This technique is highly valued for its accuracy, precision, and the ability to provide structural information simultaneously with quantitative data. For this compound, qNMR could be used to determine the purity of a synthesized batch or to quantify its concentration in a biological assay.
Future Research Trajectories and Translational Outlook for 5 Methoxy 2 4 Pyridinyl 4 Pyrimidinol and Pyrimidinol Therapeutics
Strategies for Lead Optimization and Compound Development
The progression of a promising "hit" compound, such as 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol, into a viable drug candidate is a meticulous process known as lead optimization. This critical phase in drug discovery focuses on refining the chemical structure of the lead compound to enhance its desirable properties while mitigating any potential liabilities. upmbiomedicals.com The primary objective is to achieve an optimal balance of potency, selectivity, and pharmacokinetic characteristics to maximize the chances of success in clinical development. upmbiomedicals.com
Pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), are a major focus. Modifications are made to improve oral bioavailability, ensure the compound reaches the target tissue in sufficient concentrations, and has an appropriate half-life. nih.gov Concurrently, potential toxicity issues are addressed by identifying and modifying structural elements associated with adverse effects. toxicology.org This multi-parameter optimization is a challenging endeavor, as improvements in one area, such as potency, can sometimes negatively impact another, like safety. upmbiomedicals.com
Table 1: Key Objectives in Lead Optimization
| Objective | Description |
|---|---|
| Potency Enhancement | Modifying the chemical structure to increase the compound's activity at its biological target. |
| Selectivity Improvement | Altering the molecule to minimize its interaction with off-targets, thereby reducing potential side effects. toxicology.org |
| Pharmacokinetics (ADME) | Optimizing how the compound is absorbed, distributed, metabolized, and excreted by the body. nih.gov |
| Toxicity Reduction | Identifying and modifying parts of the molecule (toxicophores) that may cause adverse effects. |
| Physicochemical Properties | Improving properties like solubility and stability to ensure the compound is suitable for formulation and administration. |
Emerging Therapeutic Areas for Pyrimidine-Based Agents
The pyrimidine (B1678525) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, often by forming hydrogen bonds and acting as a bioisostere for other aromatic systems. nih.gov This versatility has led to the development of pyrimidine-based drugs across numerous therapeutic areas, and research continues to uncover new applications. nih.govmdpi.com
Initially known for their role in anticancer and antimicrobial therapies, pyrimidine derivatives are now being explored for a much broader range of diseases. researchgate.netencyclopedia.pub The unique physicochemical attributes of the pyrimidine ring often help to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov
Emerging and expanding therapeutic applications for pyrimidine-based agents include:
Oncology: Beyond traditional cytotoxic agents like 5-fluorouracil (B62378), newer pyrimidine derivatives are being developed as targeted kinase inhibitors for various cancers, including non-small cell lung cancer (NSCLC) and breast cancer. nih.govnih.gov They are investigated as inhibitors of targets like epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK). nih.govnih.gov
Infectious Diseases: The pyrimidine core is central to drugs targeting tuberculosis, viral infections (including HIV), and malaria. nih.govencyclopedia.pub Research is focused on developing novel agents to combat emerging drug resistance. nih.gov
Neurological Disorders: Pyrimidine-containing compounds are being investigated for their potential in treating central nervous system (CNS) disorders. nih.gov They have been designed as agonists or antagonists for various CNS receptors, including serotonin, adenosine (B11128), and cannabinoid receptors, showing potential as anticonvulsants and antidepressants. researchgate.netnih.gov
Immunology and Inflammation: Pyrimidine derivatives have shown promise as anti-inflammatory and immunomodulatory agents. researchgate.net For example, inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis, are used in autoimmune diseases and are being explored in oncology for their immunomodulatory effects. embopress.orgnih.gov
Other Areas: The structural diversity of pyrimidines allows for their application in treating diabetes, chronic pain, and cardiovascular conditions like hypertension. nih.govresearchgate.net
Table 2: Selected Therapeutic Areas for Pyrimidine Derivatives
| Therapeutic Area | Example Biological Targets/Applications |
|---|---|
| Anticancer | Kinase inhibitors (EGFR, FAK), Microtubule-targeting agents, DHODH inhibitors nih.govnih.gov |
| Anti-Infective | Dihydrofolate reductase (DHFR) inhibitors, Antiviral agents, Antitubercular compounds nih.govresearchgate.net |
| Neurological Disorders | Serotonin (5-HT) receptor agonists/antagonists, Adenosine receptor antagonists nih.gov |
| Immunology | Dihydroorotate dehydrogenase (DHODH) inhibitors embopress.orgnih.gov |
| Analgesic & Anti-inflammatory | General anti-inflammatory and analgesic applications researchgate.net |
Challenges in Translating Preclinical Findings to Therapeutic Applications
The transition from promising preclinical data to a clinically effective therapy is a significant hurdle in drug development, often referred to as the "valley of death." A large percentage of drugs that show efficacy and safety in laboratory and animal studies fail during human clinical trials. researchgate.net This high attrition rate is due to a complex set of challenges that apply to all new chemical entities, including pyrimidinol-based therapeutics.
One of the primary challenges is the limited predictive power of preclinical models. Animal models, while essential, may not accurately replicate human physiology or the complexity of human diseases. researchgate.net This discrepancy can lead to failures in efficacy or unexpected toxicity when a compound is tested in humans. Furthermore, many preclinical research findings suffer from a lack of reproducibility, which can stem from poor experimental design, misuse of statistics, or subtle methodological differences. researchgate.net
The translation is further complicated by the inherent biological differences between patient populations. A drug's effect can vary significantly due to genetic factors, comorbidities, and other variables that are difficult to model in a preclinical setting. For pyrimidine-based agents targeting fundamental cellular processes like nucleotide synthesis, achieving a therapeutic window that kills diseased cells (e.g., cancer) without causing undue harm to healthy cells is a critical and often difficult balance to strike. embopress.orgnih.gov Overcoming these roadblocks requires more robust and predictive preclinical models and a deeper understanding of the biological mechanisms underlying both the disease and the drug's action. researchgate.net
Innovative Approaches in Pyrimidinol Drug Design and Discovery
To address the challenges of traditional drug discovery and improve the efficiency of developing new therapeutics, researchers are increasingly adopting innovative strategies. These modern approaches are highly relevant to the design and discovery of novel pyrimidinol-based drugs.
Computer-Aided Drug Design (CADD) has become an indispensable tool. nih.gov In silico methods, such as molecular docking and molecular dynamics simulations, allow researchers to predict how a pyrimidinol derivative might bind to its target protein. nih.gov This helps in prioritizing which compounds to synthesize, thereby saving significant time and resources. mdpi.com Virtual screening of large compound libraries can rapidly identify potential "hit" molecules with the desired pyrimidine scaffold. nih.gov
Artificial Intelligence (AI) and Machine Learning are accelerating the discovery process even further. AI algorithms can analyze vast datasets to predict the 3D structure of proteins, model drug-target interactions, and even suggest novel molecular structures with improved activity and safety profiles. mdpi.com
Fragment-Based Drug Design (FBDD) offers an alternative to traditional high-throughput screening. This method involves screening smaller chemical fragments to identify those that bind weakly to the target. These fragments are then grown or linked together to create a more potent lead compound. This approach can be particularly effective for designing highly specific inhibitors based on the pyrimidinol core.
Organ-on-a-chip technology is an emerging platform that aims to bridge the gap between animal studies and human trials. nih.gov These microphysiological systems use human cells to create miniature models of human organs, providing a more accurate prediction of a drug's efficacy and toxicity in humans. This technology could be crucial for evaluating the effects of pyrimidinol therapeutics before they enter clinical trials. nih.gov These advanced methodologies are streamlining the path from initial concept to a potential new medicine. ijaresm.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol and its structural analogs?
- Methodological Answer : Synthesis of pyridine-pyrimidine hybrids typically involves nucleophilic substitution or condensation reactions. For example, introducing methoxy groups may require alkylation of hydroxyl precursors using methyl iodide under basic conditions. A key step for pyrimidine ring formation is cyclocondensation of amidines with β-diketones or α,β-unsaturated carbonyl compounds. Purification often employs column chromatography or recrystallization, as demonstrated in the synthesis of related compounds like 5-Phenyl-2-(4-pyridyl)pyrimidine .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- HPLC : To assess purity (>95%), reverse-phase HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) is recommended .
- X-ray Crystallography : For unambiguous confirmation of molecular geometry, single-crystal X-ray diffraction (as applied to 5-Phenyl-2-(4-pyridyl)pyrimidine) resolves bond angles and torsion angles .
- NMR/FTIR : H/C NMR verifies proton environments and substituent positions, while FTIR identifies functional groups (e.g., C-O-C stretch at ~1250 cm for methoxy groups) .
Q. How can researchers evaluate the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility Screening : Use buffered solutions (PBS, pH 7.4) with incremental co-solvents (DMSO, ethanol) to determine partition coefficients (logP) via shake-flask method.
- Stability Assays : Conduct accelerated degradation studies under varying pH (1–9), temperature (4–37°C), and light exposure. Monitor degradation products via LC-MS .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of pyrimidine derivatives like this compound?
- Methodological Answer :
- Comparative Bioassays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables. For antimicrobial activity, use MIC (Minimum Inhibitory Concentration) assays against gram-positive/negative strains .
- Purity Verification : Contradictions may arise from impurities; validate compound purity (>98%) via orthogonal methods (HPLC, elemental analysis) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinities to target proteins (e.g., kinase enzymes), correlating with experimental IC values .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Methodological Answer :
- Core Modifications : Systematically vary substituents (e.g., replace methoxy with ethoxy or halogen groups) and assess impacts on bioactivity. For example, 4-Methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione showed enhanced anticonvulsant activity compared to non-methylated analogs .
- Pharmacokinetic Profiling : Evaluate metabolic stability (hepatic microsomes), plasma protein binding (equilibrium dialysis), and CYP450 inhibition to prioritize lead compounds .
Q. What experimental approaches validate the mechanism of action for this compound in kinase inhibition studies?
- Methodological Answer :
- Kinase Assays : Use radiometric or fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of ATP-binding kinases. Include positive controls (e.g., staurosporine) .
- Cellular Pathway Analysis : Western blotting or ELISA quantifies downstream phosphorylation targets (e.g., MAPK/ERK) in treated vs. untreated cells .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous proton signals.
- Dynamic NMR : Resolve conformational equilibria by analyzing temperature-dependent H NMR shifts (e.g., rotamers in pyridinyl groups) .
Q. What statistical methods are appropriate for interpreting variability in dose-response curves across independent studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
